Guaijaverin

Catalog No.
S625378
CAS No.
22255-13-6
M.F
C20H18O11
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaijaverin

CAS Number

22255-13-6

Product Name

Guaijaverin

IUPAC Name

3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1

InChI Key

BDCDNTVZSILEOY-BQCJVYABSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Synonyms

Quercetin-3-arabinopyranoside; 3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside; Foeniculin (glycoside)

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

Guaiaverin, also known as Quercetin 3-O-β-L-arabinopyranoside, is a flavonoid found in various plants, including the leaves of guava (Psidium guajava L.) and myrtle (Myrtus communis L.) []. While its primary use is in cough syrups and expectorants due to its ability to loosen mucus, guaiaverin also holds potential in other scientific research areas.

Phytochemical and Analytical Research

Guaiaverin serves as a valuable reference substance in scientific research and analytical laboratories. Its high purity and standardized properties make it ideal for comparative analysis of other compounds with similar structures []. This allows researchers to accurately identify and quantify guaiaverin in various samples, such as plant extracts, food, and beverages [].

Guaijaverin, also known as Quercetin-3-O-alpha-L-arabinoside, is a natural flavonoid compound primarily extracted from the leaves and fruits of Psidium guajava (guava). It has the empirical formula C20H18O11\text{C}_{20}\text{H}_{18}\text{O}_{11} and is classified under polyphenolic compounds. Guaijaverin exhibits a variety of biological activities, contributing to its significance in both traditional medicine and modern pharmacology.

Typical of flavonoids, including:

  • Hydrolysis: Under acidic conditions, guaijaverin can hydrolyze to yield quercetin and arabinose.
  • Oxidation: Guaijaverin can undergo oxidation reactions, which may affect its antioxidant properties.
  • Complexation: It can form complexes with metal ions, which may enhance its biological activity.

These reactions contribute to its stability and functionality in various applications.

Guaijaverin has been studied for its diverse biological activities:

  • Antioxidant Activity: It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects: Research has shown that guaijaverin possesses antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antimalarial Activity: Guaijaverin has demonstrated moderate antimalarial activity against Plasmodium falciparum, with an IC50 value of approximately 6.9 μM .
  • Anti-inflammatory Properties: It may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.

Guaijaverin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting guaijaverin from the leaves of Psidium guajava using solvents like ethanol. The extraction process typically includes:
    • Cold extraction with ethanol.
    • Filtration and concentration of the extract.
    • Crystallization from aqueous ethanol to isolate pure guaijaverin .
  • Chemical Synthesis: Although less common, synthetic routes have been explored to produce guaijaverin through glycosylation reactions involving quercetin and arabinose derivatives.

Guaijaverin has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is being investigated for use in developing new drugs for treating infections and inflammatory diseases.
  • Cosmetics: Its antioxidant capacity makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.
  • Food Industry: Guaijaverin can be used as a natural preservative due to its antibacterial properties, enhancing food safety.

Guaijaverin shares structural similarities with other flavonoids, which also exhibit various biological activities. Here are some comparable compounds:

Compound NameStructure TypeNotable Activities
QuercetinFlavonolAntioxidant, anti-inflammatory
RutinFlavonol glycosideAntioxidant, vascular protective
KaempferolFlavonolAntioxidant, anticancer
ApigeninFlavoneAnti-inflammatory, anticancer
LuteolinFlavoneAntioxidant, anti-allergic

Uniqueness of Guaijaverin

Guaijaverin is unique due to its specific glycosylation pattern (the presence of an arabinoside moiety), which influences its solubility and bioavailability compared to other flavonoids. This structural characteristic may enhance its efficacy in biological systems while providing distinct pharmacological benefits.

Primary Occurrence in Psidium guajava Leaves

Guaijaverin, chemically identified as quercetin-3-O-alpha-L-arabinopyranoside, represents the 3-O-arabinoside of quercetin and is predominantly found in the leaves of Psidium guajava, commonly known as guava [1]. This flavonoid compound has been established as a major bioactive constituent within the phytochemical profile of guava leaves, where it occurs alongside other quercetin derivatives including avicularin, hyperin, and myricetin [2].

Research has demonstrated that guaijaverin is consistently present in guava leaf extracts obtained through various extraction methodologies [2]. Comprehensive phytochemical analysis of Psidium guajava leaves from different geographical locations has confirmed the reliable occurrence of guaijaverin as a characteristic flavonoid marker [2]. The compound has been successfully isolated from ethanolic extracts of fresh green guava leaves using sophisticated chromatographic techniques, including Sephadex LH-20 column chromatography with reversed-phase thin layer chromatography monitoring [2].

High-performance liquid chromatography coupled to electrospray ionization quadrupole-time-of-flight mass spectrometry analysis of both non-fermented and fermented guava leaves has confirmed the presence of guaijaverin among the predominant phenolic compounds [2]. Mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to elucidate the structural characteristics of guaijaverin isolated from Psidium guajava leaf extracts [2].

Study LocationExtraction MethodGuaijaverin DetectionReference
Guangzhou, ChinaEthyl acetate fractionConfirmed presence [2]
Various locationsMethanol extractIdentified via HPLC-MS [2]
Multiple regionsAqueous extractionDetected in leaf preparations [27]

Presence in Other Plant Species

Beyond its primary occurrence in Psidium guajava, guaijaverin has been documented in several other plant species, demonstrating a broader botanical distribution pattern [3]. Camellia sinensis, the tea plant, has been identified as another significant natural source of guaijaverin [3] [10]. Research investigating the synergistic effects of guaijaverin and epigallocatechin gallate has confirmed the presence of guaijaverin in Camellia sinensis extracts [10] [13].

Bupleurum falcatum represents another plant species where guaijaverin occurrence has been scientifically documented [3] . The compound has been reported in various organisms with available data through comprehensive natural products occurrence databases [3]. The distribution of guaijaverin across different plant families suggests evolutionary conservation of the biosynthetic pathways responsible for quercetin arabinoside formation [12].

The presence of guaijaverin in these diverse plant species indicates that the enzymatic machinery for quercetin 3-O-arabinoside biosynthesis is not unique to the Myrtaceae family but represents a more widespread metabolic capability across different botanical lineages [12]. This broader distribution pattern supports the significance of guaijaverin as an important flavonoid glycoside in plant secondary metabolism [12].

Distribution Patterns Within Plant Tissues

The anatomical distribution of guaijaverin within plant tissues exhibits distinct patterns that reflect specialized accumulation strategies [15]. In Psidium guajava, detailed histochemical analysis has revealed that mature leaves demonstrate substantial flavonoid accumulation in both adaxial and abaxial epidermis, as well as in specialized glandular structures [15]. The distribution patterns show preferential localization in specific tissue types that correlate with protective and metabolic functions [15].

Comparative analysis between mature and immature guava leaves has demonstrated significant differences in flavonoid distribution patterns [15]. Mature leaves exhibit extensive flavonoid deposition throughout epidermal layers, while immature leaves show minimal accumulation in abaxial epidermis with limited overall flavonoid content [15]. This developmental gradient suggests that guaijaverin accumulation is linked to leaf maturation processes and physiological demands [15].

The tissue-specific localization of flavonoids, including guaijaverin, appears to be associated with cellular compartments involved in stress response and protection against environmental challenges [17]. Research has indicated that flavonoid compounds are frequently localized in chloroplast envelopes and associated membrane structures, where they contribute to photoprotection and cellular antioxidant systems [23].

Tissue TypeMature LeavesImmature LeavesLocalization Pattern
Adaxial epidermisHigh concentrationModerate presenceUniform distribution
Abaxial epidermisHigh concentrationMinimal presenceConcentrated in glands
Glandular structuresVery highLimitedSpecialized accumulation
Total flavonoid content2610 mg/kg2016 mg/kgAge-dependent variation

Factors Affecting Natural Concentrations

Environmental factors significantly influence the biosynthesis and accumulation of guaijaverin in plant tissues [18]. Temperature variations have been identified as primary determinants of flavonoid production, with optimal conditions typically occurring within specific temperature ranges [18]. Research has demonstrated that precipitation levels, humidity, and sunshine duration collectively affect the total flavonoid content in plant materials [18].

Seasonal variations represent a major factor influencing guaijaverin concentrations throughout the year [18] [19]. Studies have shown that flavonoid accumulation follows distinct seasonal patterns, with peak concentrations often occurring during specific climatic conditions [18]. The combining conditions of precipitation between 2.0 and 6.6 millimeters, temperatures ranging from 17.5 to 24.1 degrees Celsius, humidity levels of 67.3 to 80.2 percent, and sunshine duration of 3.4 to 5.8 hours have been associated with optimal flavonoid accumulation [18].

Plant maturity stage significantly affects guaijaverin concentrations, with mature plant tissues generally exhibiting higher flavonoid levels compared to younger tissues [15] [27]. Geographic location influences flavonoid production through variations in soil conditions, altitude, and microclimate factors [18]. Stress conditions, including drought, UV radiation exposure, and pathogen pressure, can stimulate increased flavonoid biosynthesis as part of plant defense mechanisms [18] [23].

The optimization of extraction conditions has revealed that specific parameters significantly affect the recovery of guaijaverin from plant materials [29]. Research has demonstrated that ultrasound and microwave-assisted extraction methods yield the highest concentrations of flavonoid compounds, with extraction yields reaching 21.33 percent under optimal conditions [29].

Environmental FactorOptimal RangeEffect on Flavonoid ContentReference
Temperature17.5-24.1°CEnhanced accumulation [18]
Precipitation2.0-6.6 mmPositive correlation [18]
Humidity67.3-80.2%Optimal biosynthesis [18]
Sunshine duration3.4-5.8 hoursIncreased production [18]

Comparative Levels in Different Plant Sources

Quantitative analysis of guaijaverin content across different plant sources reveals significant variations in concentration levels [2] [24]. Psidium guajava leaves consistently demonstrate the highest concentrations of guaijaverin among documented plant sources, establishing guava as the primary natural reservoir for this compound [2]. Chemical composition analysis of Psidium guajava extracts has identified quercetin as comprising 19.305 percent of the total phenolic content, with guaijaverin representing a substantial portion of the quercetin glycoside fraction [24].

Comparative studies using high-performance liquid chromatography analysis have revealed varying guaijaverin concentrations dependent on extraction methodologies and plant source quality [27]. Pharmaceutical preparations containing guava leaf extract have demonstrated quercetin equivalent concentrations ranging from 4.52 to 16.17 milligrams per 100 milliliters, indicating significant variability in bioactive compound content [27].

Research investigating multiple plant species has established that while guaijaverin occurs in Camellia sinensis and Bupleurum falcatum, the concentrations are substantially lower than those found in Psidium guajava [3] [10]. The total phenolic content of aqueous guava leaf extracts has been quantified at 17.02 milligrams per gram of dry extract, with significant portions attributed to flavonoid glycosides including guaijaverin [24].

Analytical methods employing high-performance thin-layer chromatography have demonstrated that guaijaverin recovery rates from standard preparations range from 95.30 to 97.90 percent, indicating reliable quantification methodologies [27]. The comparative analysis of different extraction techniques has revealed that ultrasound and microwave-assisted methods produce the highest total flavonoid content, reaching 23.41 milligrams of quercetin equivalent per milliliter [29].

Plant SourceExtraction MethodGuaijaverin ContentTotal Flavonoid ContentReference
Psidium guajavaEthanol extractionHigh concentration23.41 mg QE/ml [29]
Psidium guajavaAqueous extraction17.02 mg GAE/gVariable [24]
Camellia sinensisStandard extractionModerate levelsNot specified [10]
Bupleurum falcatumStandard extractionLower concentrationsNot specified [3]
Pharmaceutical preparationsVarious methods4.52-16.17 mg/100mlVariable [27]

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

434.08491139 g/mol

Monoisotopic Mass

434.08491139 g/mol

Heavy Atom Count

31

Melting Point

239 °C

UNII

4U8665F4X3

Related CAS

5041-68-9

Other CAS

22255-13-6
30370-87-7

Wikipedia

Guaijaverin

Dates

Modify: 2023-08-15

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